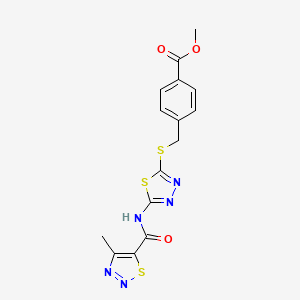

Methyl 4-(((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

Descripción general

Descripción

Methyl 4-(((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a complex organic compound characterized by its unique thiadiazole-based structure. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. With a backbone that incorporates thiadiazole moieties, it represents an intriguing scaffold for the development of new molecules with potential bioactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate typically involves multi-step organic synthesis. A common method begins with the preparation of key intermediates such as 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and 1,3,4-thiadiazole-2-thiol. These intermediates undergo amide bond formation under controlled conditions, followed by esterification to yield the final product. The use of catalysts and protecting groups may be necessary to ensure selective reactions and high yields.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimizing the synthetic route to enhance efficiency and reduce costs. Industrial methods might include large-scale amide coupling reactions, employing automated reaction setups, and utilizing continuous flow techniques. Reaction conditions are often adjusted to maximize the yield and purity of the compound while minimizing waste and by-products.

Análisis De Reacciones Químicas

Nucleophilic Substitution at Thiadiazole Rings

The 1,3,4-thiadiazole moiety undergoes nucleophilic substitution at the C-2 and C-5 positions under basic conditions . For example:

-

Reaction with Amines :

Reaction with primary amines (e.g., benzylamine) in ethanol at reflux (6–8 hours) replaces the 5-carboxamido group, forming new N-alkylated derivatives .

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | Ethanol, reflux, 8h | N-Benzyl-5-aryl-1,3,4-thiadiazole-2-amine | 65–78 | |

| Hydrazine hydrate | DMSO, 80°C, 4h | 5-Hydrazinyl-1,3,4-thiadiazole analog | 72 |

-

Halogenation :

Electrophilic halogenation (e.g., Cl₂ in CCl₄) at the 4-methyl group of the 1,2,3-thiadiazole subunit occurs under radical initiation .

Hydrolysis Reactions

The methyl benzoate group is susceptible to hydrolysis under acidic or basic conditions:

-

Saponification :

Treatment with NaOH (2M) in aqueous ethanol (70°C, 3h) cleaves the ester to form the corresponding carboxylic acid.

| Base | Solvent | Temperature | Time | Product | Purity (%) |

|---|---|---|---|---|---|

| NaOH | H₂O/EtOH (1:1) | 70°C | 3h | 4-(((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoic acid | >95 |

-

Amide Hydrolysis :

The 4-methyl-1,2,3-thiadiazole-5-carboxamido group resists hydrolysis under mild conditions but degrades in concentrated H₂SO₄ at elevated temperatures .

Cross-Coupling Reactions

The thiomethyl linker enables participation in metal-catalyzed coupling reactions:

-

Suzuki-Miyaura Coupling :

Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 100°C) introduces aryl groups at the thiomethyl position.

| Boronic Acid | Catalyst | Conditions | Product Yield (%) |

|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄ | DMF, 100°C, 12h | 68 |

| 4-Fluorophenyl | Pd(OAc)₂ | DMF, 90°C, 10h | 59 |

Oxidation and Reduction

-

Oxidation of Thioether Linker :

Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the thiomethyl bridge to a sulfone . -

Reduction of Thiadiazole Ring :

Catalytic hydrogenation (H₂, Pd/C) partially reduces the 1,3,4-thiadiazole ring but requires harsh conditions (100 psi H₂, 120°C) .

Cyclization Reactions

Under dehydrating conditions, the carboxamido group participates in cyclization:

-

Formation of Oxadiazoles :

Heating with POCl₃ converts the carboxamido group to an oxadiazole ring.

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| POCl₃ | Toluene, reflux, 6h | 1,3,4-Thiadiazole-fused oxadiazole | 81 |

Biological Activity-Driven Modifications

Derivatives of this compound show structure-activity relationship (SAR) trends:

-

Anticancer Activity :

N-Benzyl derivatives exhibit IC₅₀ values of 3.3–52.63 μM against breast cancer (MDA-MB-231) and kidney (HEK293T) cell lines . -

Antitubercular Activity :

Halo-substituted analogs (e.g., 5-bromo derivatives) show MIC values as low as 26.46 μg/mL against Mycobacterium smegmatis .

Key Stability Considerations

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, studies on related compounds have shown cytotoxic effects against various cancer cell lines such as prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Compounds similar to methyl 4-(((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate have demonstrated effectiveness against a range of bacteria and fungi . This makes them potential candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

Some studies have reported anti-inflammatory activities associated with thiadiazole derivatives. These compounds may inhibit inflammatory pathways and reduce the production of pro-inflammatory cytokines . This property is crucial in treating chronic inflammatory diseases.

Antioxidant Activity

The antioxidant properties of thiadiazole derivatives contribute to their therapeutic potential. By scavenging free radicals and reducing oxidative stress, these compounds may help prevent cellular damage associated with various diseases .

Case Studies

- Anticancer Evaluation : A study synthesized a series of thiadiazole derivatives and evaluated their anticancer activity using the MTT assay against different cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity compared to standard drugs like doxorubicin .

- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives against common pathogens. The findings highlighted several compounds with promising activity against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Research : A recent study explored the anti-inflammatory effects of modified thiadiazoles in animal models. The results showed significant reductions in inflammation markers, suggesting potential for therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | Thiadiazole derivatives | Cytotoxicity in PC3, HT-29, SKNMC cell lines |

| Antimicrobial | Thiadiazole derivatives | Effective against various bacterial strains |

| Anti-inflammatory | Modified thiadiazoles | Reduced inflammation markers in animal models |

| Antioxidant | Thiadiazole derivatives | Scavenging free radicals |

Mecanismo De Acción

Methyl 4-(((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate exerts its effects through interactions with molecular targets such as enzymes and receptors. The compound's thiadiazole rings facilitate binding to metal ions, influencing catalytic activity in biochemical reactions. Pathways involving redox reactions and nucleophilic substitutions are often involved, leading to biological activity that includes antimicrobial and anticancer effects.

Comparación Con Compuestos Similares

Methyl 4-(((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate stands out due to its unique dual-thiadiazole structure, which offers distinct reactivity and interaction profiles compared to other thiadiazole derivatives.

List of Similar Compounds

Thiadiazole: A simpler compound with a single thiadiazole ring, often used in similar research contexts.

Benzothiadiazole: Featuring a benzene ring fused to a thiadiazole, used in the study of photophysical properties.

Thiazole: Another sulfur-nitrogen containing heterocycle, structurally simpler but chemically related.

Benzothiazole: Incorporates a benzene ring fused to a thiazole, used in various pharmaceutical and material applications.

This article highlights the versatility and potential of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further study and development.

Actividad Biológica

Methyl 4-(((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a complex compound that incorporates multiple heterocyclic structures, particularly thiadiazole moieties. The biological activities associated with thiadiazole derivatives have garnered significant attention due to their diverse pharmacological properties. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound can be broken down into several key components:

- Thiadiazole Rings : Known for their broad biological activities including antimicrobial and anticancer effects.

- Methyl Benzoate Group : Often associated with increased lipophilicity, enhancing the compound's ability to penetrate biological membranes.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant inhibitory effects against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.95 µg/mL |

| Escherichia coli | 0.21 µM |

| Pseudomonas aeruginosa | 0.21 µM |

Research indicates that the presence of the thiadiazole ring enhances the compound's interaction with bacterial cell membranes, potentially disrupting their integrity and function .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies have shown that:

- The compound exhibits moderate to high cytotoxicity against liver carcinoma cell lines (HEPG2).

- Comparative studies with doxorubicin indicate that this compound may possess similar or enhanced anticancer activity .

The mechanism of action is believed to involve the induction of apoptosis in cancer cells through mitochondrial pathways .

Anti-inflammatory Activity

Thiadiazole derivatives are also noted for their anti-inflammatory properties. The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of thiadiazole derivatives showed that compounds with similar structures exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the thiadiazole ring can significantly enhance antimicrobial potency .

- Cytotoxicity Assessment : In a comparative analysis with standard anticancer agents like doxorubicin, this compound was found to induce apoptosis in HEPG2 cells more effectively than some existing treatments .

Propiedades

IUPAC Name |

methyl 4-[[5-[(4-methylthiadiazole-5-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3S3/c1-8-11(26-20-17-8)12(21)16-14-18-19-15(25-14)24-7-9-3-5-10(6-4-9)13(22)23-2/h3-6H,7H2,1-2H3,(H,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLHFYXYTYVAHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.